
1-Bromo-2-(2-bromoethoxy)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-bromoethoxy)-2-methylpropane is an organic compound with the molecular formula C6H12Br2O It is a brominated ether, characterized by the presence of two bromine atoms and an ether linkage in its structure
Métodos De Preparación
The synthesis of 1-Bromo-2-(2-bromoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosphorus tribromide (PBr3) in the presence of a solvent such as diethyl ether. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine.
Synthetic Route:
Starting Material: 2-methylpropane-1,3-diol
Reagent: Phosphorus tribromide (PBr3)
Solvent: Diethyl ether
Reaction Conditions: The reaction is carried out at room temperature, followed by heating to 90°C for 1 hour.
Industrial Production: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
Análisis De Reacciones Químicas
1-Bromo-2-(2-bromoethoxy)-2-methylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-). This reaction typically occurs under basic conditions.
Elimination Reactions: Under the influence of strong bases, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), dimethyl sulfoxide (DMSO), elevated temperatures.
Oxidation: Potassium permanganate (KMnO4), aqueous medium, room temperature.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Carbonyl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-bromoethoxy)-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds and drug candidates.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)-2-methylpropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ether linkage can undergo oxidation, leading to the formation of carbonyl compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
1-Bromo-2-(2-bromoethoxy)-2-methylpropane can be compared with other brominated ethers and similar compounds:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but contains a methoxy group instead of a second bromine atom. It is used in the synthesis of pigments and dyes.
2-Bromoethyl methyl ether: This compound has a simpler structure with a single bromine atom and is used as an alkylating agent in organic synthesis.
Bis(2-bromoethyl) ether: This compound contains two bromine atoms and two ether linkages, making it useful in the synthesis of polymers and as a cross-linking agent.
Uniqueness: this compound is unique due to the presence of two bromine atoms and an ether linkage, which imparts specific reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
52250-77-8 |
|---|---|
Fórmula molecular |
C6H12Br2O |
Peso molecular |
259.97 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromoethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H12Br2O/c1-6(2,5-8)9-4-3-7/h3-5H2,1-2H3 |
Clave InChI |
DJGHEAIGCPNLKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CBr)OCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



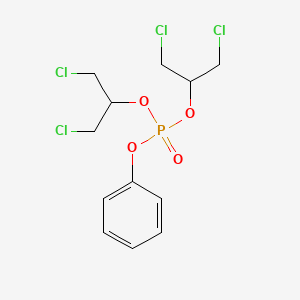
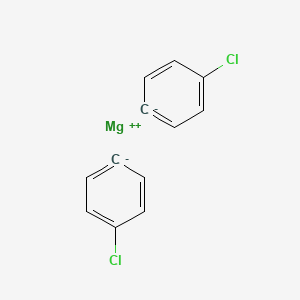

![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
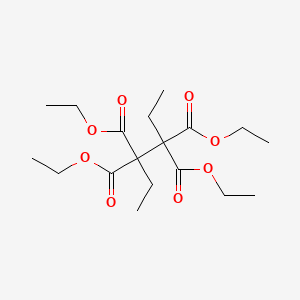


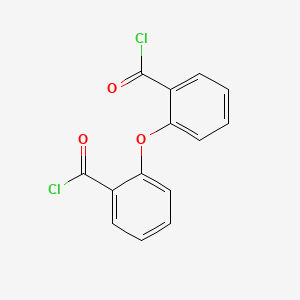
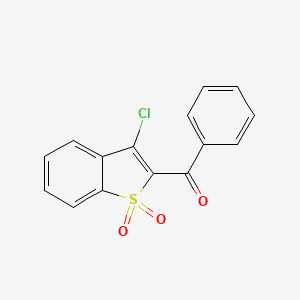

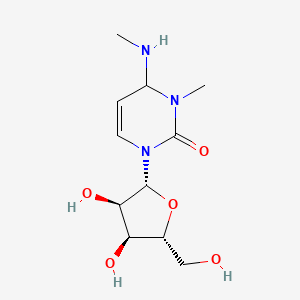
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
